molecular formula C14H23N3O B1266354 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide CAS No. 30459-64-4

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide

Cat. No.: B1266354
CAS No.: 30459-64-4
M. Wt: 249.35 g/mol
InChI Key: SYAAUKCZXNDCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is an organic compound that belongs to the class of benzamides. It is known for its diverse applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a methyl group attached to the benzamide core.

Mechanism of Action

Target of Action

The primary target of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, also known as procainamide, is the myocardium . It acts as a membrane-stabilizing agent that reduces excitability and conductance of the myocardium .

Mode of Action

Procainamide interacts with its target, the myocardium, by suppressing pulse formation in automatic ectopic foci . This interaction results in a decrease in the excitability of the myocardium, thereby controlling abnormal heart rhythms .

Biochemical Pathways

It is known that the compound’s action is crucial to comprehending the relationships between bioactive molecules and receptor interactions .

Pharmacokinetics

It is synthesized through an ion-associate reaction at room temperature . This method of synthesis may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of procainamide’s action include a reduction in the excitability and conductance of the myocardium . This leads to the suppression of pulse formation in automatic ectopic foci, controlling abnormal heart rhythms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of procainamide. For instance, the compound was synthesized through a green chemistry approach, which involves reacting sodium tetraphenyl borate with this compound, chloride salt, and procainamide in deionized water at room temperature . This method of synthesis, which is environmentally friendly, may impact the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, forming ion-associate complexes. These interactions are essential for understanding the relationships between bioactive molecules and receptor interactions . The compound has been characterized by various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . The formation of ion-associate complexes between bioactive molecules and organic molecules is crucial for comprehending the relationships between bioactive molecules and receptor interactions .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antibacterial activity, indicating its potential impact on cellular processes . The interactions of this compound with cellular components can lead to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms ion-associate complexes with bioactive molecules, which are crucial for understanding the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, providing insights into the molecular interactions and potential binding sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The formation of ion-associate complexes and their stability over time are crucial for understanding the temporal effects of the compound . The compound’s antibacterial activity and its interactions with cellular components can lead to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . The dosage-dependent effects of the compound are essential for understanding its potential therapeutic applications and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s interactions with metabolic pathways are crucial for understanding its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Understanding the transport and distribution of the compound is essential for comprehending its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The subcellular localization of the compound is crucial for understanding its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetone or ethanol at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary and secondary amines, and various substituted benzamides .

Scientific Research Applications

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
  • 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
  • 4-amino-N-[2-(diethylamino)ethyl]-2-chlorobenzamide

Uniqueness

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-4-17(5-2)9-8-16-14(18)13-7-6-12(15)10-11(13)3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAAUKCZXNDCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184536
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30459-64-4
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.